Cas no 94831-82-0 (O-(3,4-dichlorophenyl)hydroxylamine)

O-(3,4-Dichlorophenyl)hydroxylamine is a specialized organic compound featuring a hydroxylamine group attached to a 3,4-dichlorophenyl moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of agrochemicals, pharmaceuticals, and fine chemicals. Its reactivity allows for selective transformations, including reductive amination and nitrone formation. The presence of dichloro substituents enhances its utility in electrophilic and nucleophilic reactions, offering precise control in complex synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity. Its purity and stability are critical for reproducible results in research and industrial applications.
O-(3,4-dichlorophenyl)hydroxylamine structure
94831-82-0 structure
商品名:O-(3,4-dichlorophenyl)hydroxylamine
CAS番号:94831-82-0
MF:C6H5NOCl2.HCl
メガワット:214.477
MDL:MFCD22682692
CID:4347572
PubChem ID:21277346

O-(3,4-dichlorophenyl)hydroxylamine 化学的及び物理的性質

名前と識別子

    • Hydroxylamine, O-(3,4-dichlorophenyl)-, hydrochloride
    • O-(3,4-dichlorophenyl)hydroxylamine
    • MFCD22682692
    • EN300-256209
    • O-(3,4-Dichlorophenyl)hydroxylamine hydrochloride
    • SY282230
    • O-(3,4-Dichlorophenyl)hydroxylamine;hydrochloride
    • 94831-82-0
    • O-(3,4-Dichlorophenyl)hydroxylaminehydrochloride
    • MDL: MFCD22682692
    • インチ: InChI=1S/C6H5Cl2NO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H
    • InChIKey: VVMKKQGQUYOVRT-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 212.951497Da
  • どういたいしつりょう: 212.951497Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 112
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.3Ų

O-(3,4-dichlorophenyl)hydroxylamine セキュリティ情報

O-(3,4-dichlorophenyl)hydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-256209-5.0g
O-(3,4-dichlorophenyl)hydroxylamine hydrochloride
94831-82-0 95%
5.0g
$2566.0 2024-06-19
Enamine
EN300-256209-0.05g
O-(3,4-dichlorophenyl)hydroxylamine hydrochloride
94831-82-0 95%
0.05g
$205.0 2024-06-19
Enamine
EN300-256209-1g
O-(3,4-dichlorophenyl)hydroxylamine hydrochloride
94831-82-0
1g
$884.0 2023-09-14
Enamine
EN300-256209-5g
O-(3,4-dichlorophenyl)hydroxylamine hydrochloride
94831-82-0
5g
$2566.0 2023-09-14
Enamine
EN300-256209-10g
O-(3,4-dichlorophenyl)hydroxylamine hydrochloride
94831-82-0
10g
$3807.0 2023-09-14
eNovation Chemicals LLC
Y1196452-1g
O-(3,4-Dichlorophenyl)hydroxylamine Hydrochloride
94831-82-0 95%
1g
$780 2025-02-20
eNovation Chemicals LLC
Y1107833-1g
O-(3,4-Dichlorophenyl)hydroxylamine
94831-82-0 95%
1g
$595 2025-02-26
Enamine
EN300-256209-1.0g
O-(3,4-dichlorophenyl)hydroxylamine hydrochloride
94831-82-0 95%
1.0g
$884.0 2024-06-19
TRC
D476110-100mg
O-(3,4-dichlorophenyl)hydroxylamine
94831-82-0
100mg
$ 340.00 2022-06-05
eNovation Chemicals LLC
Y1107833-1g
O-(3,4-Dichlorophenyl)hydroxylamine
94831-82-0 95%
1g
$595 2024-08-03

O-(3,4-dichlorophenyl)hydroxylamine 関連文献

O-(3,4-dichlorophenyl)hydroxylamineに関する追加情報

Recent Advances in the Study of O-(3,4-dichlorophenyl)hydroxylamine (CAS: 94831-82-0) in Chemical Biology and Pharmaceutical Research

O-(3,4-dichlorophenyl)hydroxylamine (CAS: 94831-82-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and biological activities, particularly in the context of antimicrobial and anticancer therapies. This research brief consolidates the latest findings and developments related to this compound, providing a comprehensive overview for professionals in the field.

One of the key areas of investigation has been the synthesis and optimization of O-(3,4-dichlorophenyl)hydroxylamine. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthetic route that improves the scalability and purity of the compound. The researchers employed a multi-step process involving the nitration of 3,4-dichlorobenzene followed by selective reduction, achieving an overall yield of 78%. This advancement addresses previous challenges in large-scale production, making the compound more accessible for further research and potential clinical applications.

In terms of biological activity, recent in vitro studies have demonstrated the compound's potent inhibitory effects against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. The antimicrobial mechanism appears to involve the disruption of bacterial cell membrane integrity and interference with essential enzymatic processes. These findings, published in Antimicrobial Agents and Chemotherapy, suggest that O-(3,4-dichlorophenyl)hydroxylamine could serve as a promising lead compound for the development of new antibiotics to combat drug-resistant infections.

Another significant development comes from cancer research, where O-(3,4-dichlorophenyl)hydroxylamine has shown selective cytotoxicity against certain cancer cell lines. A 2024 study in Molecular Cancer Therapeutics reported that the compound induces apoptosis in colorectal cancer cells through the activation of the intrinsic mitochondrial pathway. The researchers observed a dose-dependent reduction in tumor cell viability, with minimal effects on normal cells, indicating a potentially favorable therapeutic window. These results warrant further investigation into the compound's anticancer properties and possible clinical applications.

Pharmacokinetic studies have also progressed, with recent animal model experiments providing valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Data presented at the 2023 American Chemical Society National Meeting revealed that O-(3,4-dichlorophenyl)hydroxylamine exhibits good oral bioavailability and a half-life suitable for therapeutic dosing. However, researchers noted the need for additional studies to fully characterize its metabolic pathways and potential drug-drug interactions.

Looking forward, several research groups are exploring structural derivatives of O-(3,4-dichlorophenyl)hydroxylamine to optimize its pharmacological properties. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being employed to predict and design analogs with enhanced potency and reduced toxicity. These efforts, combined with the ongoing elucidation of the compound's molecular targets, are expected to drive the development of novel therapeutic agents based on this chemical scaffold.

In conclusion, recent research on O-(3,4-dichlorophenyl)hydroxylamine (CAS: 94831-82-0) has significantly advanced our understanding of its chemical properties and biological activities. The compound's demonstrated antimicrobial and anticancer effects, coupled with improvements in synthetic methodologies, position it as a valuable candidate for further drug development. Continued investigation into its mechanisms of action and therapeutic potential will be crucial for translating these findings into clinical applications that address pressing medical needs.

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